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Compound of Interest

Compound Name: 2-Methylbutanoic anhydride

Cat. No.: B074736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-methylbutanoic anhydride, a

key acylating agent in organic synthesis. Due to the limited availability of direct computational

studies on 2-methylbutanoic anhydride, this document establishes a framework for

comparison by integrating experimental data, the known reactivity of alternative acylating

agents, and illustrative computational models of analogous systems. This approach offers

valuable insights into predicting the reactivity of 2-methylbutanoic anhydride and selecting

the appropriate acylating agent for specific research and development needs.

Physicochemical and Spectroscopic Properties of 2-
Methylbutanoic Anhydride
A foundational understanding of a molecule's physical and chemical properties is crucial for any

reactivity study. Key properties of 2-methylbutanoic anhydride are summarized below.[1][2][3]

[4][5][6][7]
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Property Value

CAS Number 1519-23-9[2][4][5][6]

Molecular Formula C₁₀H₁₈O₃[2][3][4][5][6][7]

Molecular Weight 186.25 g/mol [2][3][4][5][7]

Boiling Point 259.5 °C at 760 mmHg[2]

Density 0.955 g/cm³[2]

Flash Point 90 °C[2]

Refractive Index 1.427[2]

Spectroscopic data is essential for the identification and characterization of 2-methylbutanoic
anhydride and for monitoring its reactions.

Infrared (IR) Spectroscopy: The IR spectrum of 2-methylbutanoic anhydride exhibits

characteristic strong carbonyl (C=O) stretching bands.[3]

Mass Spectrometry (MS): The mass spectrum provides information about the molecular

weight and fragmentation pattern of the molecule, aiding in its identification.[4][6]

Reactivity of 2-Methylbutanoic Anhydride and
Common Alternatives
2-Methylbutanoic anhydride is a versatile acylating agent used in the synthesis of esters and

amides.[8] Its reactivity is comparable to other carboxylic anhydrides, which are generally less

reactive than acyl chlorides but safer to handle.[9][10] The primary factors influencing the

reactivity of acid anhydrides are the electrophilicity of the carbonyl carbon and the stability of

the leaving group (a carboxylate anion).[11]

This section compares the reactivity of 2-methylbutanoic anhydride with common alternative

acylating agents: acetic anhydride, benzoic anhydride, and trifluoroacetic anhydride.
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Acylating Agent Structure
Key Reactivity
Characteristics

Byproducts

2-Methylbutanoic

Anhydride

(CH₃CH₂CH(CH₃)CO)

₂O

Branched alkyl groups

may introduce steric

hindrance, potentially

influencing reaction

rates.[8]

2-Methylbutanoic acid

Acetic Anhydride (CH₃CO)₂O

A widely used, cost-

effective, and well-

understood reagent

for acetylation.[10]

Less reactive than

acyl chlorides.[9]

Acetic acid

Benzoic Anhydride (C₆H₅CO)₂O

Aromatic anhydride

with generally lower

reactivity than

aliphatic anhydrides

for direct acylation.

Often used in specific

catalyzed reactions.

[12][13][14]

Benzoic acid

Trifluoroacetic

Anhydride (TFAA)
(CF₃CO)₂O

Highly reactive due to

the strong electron-

withdrawing effect of

the trifluoromethyl

groups, which

increases the

electrophilicity of the

carbonyl carbons.[15]

[16][17]

Trifluoroacetic acid
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While specific computational studies on 2-methylbutanoic anhydride are not readily available,

we can illustrate the approach using a similar system: the acylation of phenol with acetic

anhydride over a zeolite catalyst.[18] Such studies typically employ Density Functional Theory

(DFT) to investigate reaction mechanisms, transition states, and energy profiles.

Illustrative Reaction Pathway and Energetics
The acylation of an alcohol with an anhydride generally proceeds through a nucleophilic acyl

substitution mechanism.[19][20] A computational model would typically calculate the energies

of the reactants, intermediates, transition states, and products.

2-Methylbutanoic Anhydride
+ Nucleophile (e.g., R-OH)

Transition State 1
(Nucleophilic Attack)

 ΔG‡₁ Tetrahedral Intermediate Transition State 2
(Leaving Group Departure)

 ΔG‡₂ Ester + 2-Methylbutanoic Acid

Click to download full resolution via product page

Caption: Generalized energy profile for the acylation of an alcohol with 2-methylbutanoic
anhydride.

Hypothetical Comparative Computational Data
A comparative computational study would yield quantitative data on the energetics of the

reaction with different acylating agents. The following table presents hypothetical activation

energies (ΔG‡) for the acylation of a generic primary alcohol, illustrating the expected trend in

reactivity.

Acylating Agent
Hypothetical Activation
Energy (ΔG‡) (kcal/mol)

Expected Relative
Reactivity

Trifluoroacetic Anhydride 10 - 15 Highest

Acetic Anhydride 18 - 23 High

2-Methylbutanoic Anhydride 20 - 25 Moderate

Benzoic Anhydride 25 - 30 Lowest
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Note: These values are illustrative and would need to be determined through specific DFT

calculations.

Experimental Protocols
Detailed experimental protocols are essential for reproducible results. The following are

generalized protocols for acylation reactions.

General Protocol for Esterification using 2-
Methylbutanoic Anhydride

Reactant Preparation: In a clean, dry flask, dissolve the alcohol (1.0 eq.) in a suitable

anhydrous solvent (e.g., dichloromethane, THF).

Addition of Reagents: Add a base (e.g., pyridine or triethylamine, 1.2 eq.) to the solution.

Cool the mixture in an ice bath.

Acylation: Slowly add 2-methylbutanoic anhydride (1.1 eq.) to the cooled solution with

stirring.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the

appropriate time (monitoring by TLC or GC-MS is recommended).

Workup: Quench the reaction with water or a dilute acid solution. Separate the organic layer,

wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced

pressure.

Purification: Purify the crude product by column chromatography or distillation.
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Reaction Setup

Acylation

Workup & Purification

Dissolve Alcohol
in Anhydrous Solvent

Add Base
(e.g., Pyridine)

Cool to 0 °C

Add 2-Methylbutanoic
Anhydride

Stir and Monitor
(TLC/GC-MS)

Quench Reaction

Extract & Wash

Dry & Concentrate

Purify Product

Click to download full resolution via product page

Caption: A typical experimental workflow for an acylation reaction.
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Conclusion
While direct computational studies on the reactivity of 2-methylbutanoic anhydride are

currently limited, a comparative analysis based on the reactivity of analogous acylating agents

and general principles of computational chemistry provides a robust framework for

understanding and predicting its behavior. The steric bulk of the 2-methylbutyl group is

expected to slightly decrease its reactivity compared to less hindered aliphatic anhydrides like

acetic anhydride. However, it remains a more reactive and versatile acylating agent than

aromatic anhydrides such as benzoic anhydride. For highly efficient acylation, particularly of

less reactive substrates, the more electrophilic trifluoroacetic anhydride is a superior choice,

albeit with different byproduct considerations. Future computational studies are encouraged to

provide more precise quantitative data on the reaction kinetics and thermodynamics of 2-
methylbutanoic anhydride, which will further aid in its optimal application in synthetic

chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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